molecular formula C10H13N5O B4417789 4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine

4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine

Cat. No.: B4417789
M. Wt: 219.24 g/mol
InChI Key: VTUKTMMFTQJCKC-UHFFFAOYSA-N
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Description

4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine stands out due to its unique combination of a triazolopyridazine core with a morpholine moiety. This structural feature enhances its ability to interact with a wide range of biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

4-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-8-6-9(14-2-4-16-5-3-14)10-12-11-7-15(10)13-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUKTMMFTQJCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine
Reactant of Route 2
4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine
Reactant of Route 3
4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine
Reactant of Route 4
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4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine
Reactant of Route 5
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4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine
Reactant of Route 6
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4-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)morpholine

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